CH-Piata
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N2O |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H30N2O/c1-2-3-9-14-23-16-17(19-12-7-8-13-20(19)23)15-21(24)22-18-10-5-4-6-11-18/h7-8,12-13,16,18H,2-6,9-11,14-15H2,1H3,(H,22,24) |
InChI Key |
SYYOOLIGHZEOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation in Research
General Synthetic Strategies for Indole-3-Acetamide (B105759) Scaffolds
Indole-3-acetamide scaffolds are found in various biologically active molecules, including the plant hormone indole-3-acetic acid (IAA), where indole-3-acetamide is an intermediate in one of the biosynthetic pathways from tryptophan in certain microorganisms. readthedocs.ioatamanchemicals.comalfa-chemistry.com
Chemical synthesis of indole-3-acetamides typically involves forming the amide bond between an indole-3-acetic acid derivative and an appropriate amine. A common strategy involves the coupling of indole-3-acetic acid with various amines using coupling reagents such as 1,1-carbonyldiimidazole (CDI). wikidata.orgnih.gov This reaction often proceeds in a solvent like acetonitrile, with a base such as pyridine (B92270) facilitating the process. wikidata.orgnih.gov
Another general approach relevant to the synthesis of indole-based SCRAs involves the N-alkylation of an indole (B1671886) core, followed by functionalization at the 3-position and subsequent amide formation. For instance, the synthesis of related SCRAs has been reported to involve N-alkylation of an indole, trifluoroacetylation at the 3-position, hydrolysis to the corresponding carboxylic acid, and then amide coupling with an amine. caymanchem.com
Approaches for the Synthesis of CH-Piata and its Analogues
Based on the structure of this compound, N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide, synthetic approaches would likely involve the introduction of the pentyl group onto the indole nitrogen (N-alkylation) and the formation of the amide linkage with cyclohexylamine (B46788). wikipedia.orgguidetopharmacology.org
While specific detailed synthetic procedures for this compound are not extensively documented in the immediately available research, the general strategies for indole-3-acetamide synthesis and the synthesis of related indole-based SCRAs provide insight into the probable routes. A likely synthetic pathway would involve the N-pentylation of an indole-3-acetic acid derivative or a suitably functionalized indole precursor, followed by a coupling reaction with cyclohexylamine to form the acetamide (B32628) bond. The synthesis of analogous SCRAs with indole cores often employs N-alkylation as a key step. caymanchem.com
Research on the metabolism of this compound also provides clues to its structure and potential synthetic precursors, identifying it as an indole-3-acetamide with a pentyl chain at the indole nitrogen and a cyclohexyl group on the acetamide nitrogen. uni.lufishersci.atfishersci.iempg.de
Advanced Structural Elucidation Techniques for Novel SCRAs
The definitive identification and structural elucidation of novel synthetic cannabinoids, including this compound, rely heavily on a combination of advanced spectroscopic and spectrometric techniques. fishersci.canih.govbldpharm.comciteab.comnih.govfishersci.atfishersci.ienih.govnih.gov These methods are essential for confirming the molecular structure, identifying functional groups, and differentiating between potential isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of synthetic cannabinoids. nih.govbldpharm.comciteab.comnih.govfishersci.ienih.govnih.gov Techniques such as 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. nih.govnih.govnih.gov Two-dimensional NMR experiments, including 1H-1H COSY (Correlation Spectroscopy), 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy), 1H-13C HSQC (Heteronuclear Single-Quantum Correlation), and 1H-13C HMBC (Heteronuclear Multiple-Bond Correlation), are crucial for establishing atom connectivity and spatial relationships, providing definitive proof of structure. nih.govnih.gov Experimental NMR data for this compound have been generated and reported in research focusing on the characterization of synthetic cannabinoids found in seized materials.
Mass spectrometry (MS) is a fundamental technique for the analysis of molecular structures, particularly for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution MS (HRMS) allows for the determination of accurate mass measurements, enabling the assignment of a precise molecular formula. nih.gov Tandem MS (MS/MS or MSn) provides valuable structural information by fragmenting the molecule and analyzing the resulting ions. nih.gov
Various MS techniques are routinely applied to the analysis of SCRAs. Gas chromatography-mass spectrometry (GC-MS) is a common method for the separation and identification of volatile or semi-volatile compounds. fishersci.caguidetopharmacology.orgnih.govbldpharm.comnih.gov However, reliance solely on GC-MS spectral libraries may not be sufficient for identifying novel or closely related compounds. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and quadrupole time-of-flight mass spectrometry (LC-qToF-MS) are widely used for their ability to analyze less volatile compounds and provide accurate mass data. fishersci.caguidetopharmacology.orgnih.govbldpharm.comfishersci.ienih.gov LC-MS-MS is also employed for detailed structural characterization and metabolite identification. fishersci.atfishersci.ienih.gov For this compound, GC-MS analysis has shown a molecular ion at m/z 326 and characteristic fragments at m/z 200, 144, and 130. fishersci.ca LC-QTOF-MS has also been utilized in its identification. wikipedia.orgguidetopharmacology.orgbldpharm.com
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. citeab.comfishersci.at IR spectroscopy can help in confirming the presence of key functional groups like the amide carbonyl and indole ring system in this compound. It can also be useful in differentiating between isomers. Gas chromatography-solid state infrared (GC-sIR) is another technique that has been applied in the structural elucidation of synthetic cannabinoids.
Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, can provide information about the electronic transitions within a molecule, which are related to the presence of chromophores like aromatic rings. guidetopharmacology.orgatamanchemicals.com While UV-Vis spectroscopy alone is generally not sufficient for definitive structural identification due to similar spectra among different compounds, it can be a complementary technique. nih.gov For this compound, a maximum absorption at 225 nm has been reported. guidetopharmacology.orguni.lu
Molecular Pharmacology and Receptor Interaction Studies of Ch Piata
Evaluation of Cannabinoid Receptor (CB1 and CB2) Activation Potential
Studies evaluating the intrinsic in vitro cannabinoid receptor activation potential of CH-Piata have been conducted using β-arrestin 2 recruitment assays researchgate.netnih.govresearchgate.netcolab.ws. These assays are a common method for assessing the functional activity of compounds at G protein-coupled receptors (GPCRs), including cannabinoid receptors springermedizin.deacs.org. In these evaluations, both reference material of this compound and samples seized by customs have been tested researchgate.netnih.govresearchgate.netcolab.ws. The findings indicate that this compound exhibits weak activity at both CB1 and CB2 receptors researchgate.netnih.govresearchgate.netcolab.ws. Furthermore, these studies observed signs of antagonism for this compound at both cannabinoid receptors researchgate.netnih.govresearchgate.netcolab.ws.
In Vitro Bioassays for Receptor Activity Profiling
In vitro bioassays are crucial for profiling the receptor activity of synthetic cannabinoids. For this compound, the primary method reported for evaluating its cannabinoid receptor activation potential is the β-arrestin 2 recruitment assay researchgate.netnih.govresearchgate.netcolab.ws. This assay measures the recruitment of β-arrestin 2 to activated GPCRs, providing an indication of receptor engagement and functional activity springermedizin.deacs.org.
While β-arrestin 2 recruitment assays were specifically used to characterize this compound's activity at CB1 and CB2 receptors, other GPCR activation assays, such as those based on intracellular calcium release or cyclic AMP (cAMP) signaling, are also commonly employed in the broader pharmacological assessment of SCRAs springermedizin.deacs.orgugent.be. However, the reported studies on this compound specifically highlight the findings from β-arrestin 2 recruitment assays, which demonstrated weak activity and potential antagonism at both CB1 and CB2 receptors researchgate.netnih.govresearchgate.netcolab.ws.
Mechanistic Insights into this compound's Interaction with Cannabinoid Receptors
Mechanistic insights into this compound's interaction with cannabinoid receptors are primarily derived from its classification as an indole-3-acetamide (B105759) SCRA and the observed functional outcomes in in vitro assays. This compound features an indole (B1671886) core and an acetamide (B32628) linker, with an additional methylene (B1212753) spacer in the linker researchgate.net. The interaction of SCRAs with cannabinoid receptors involves binding to specific sites on the receptor proteins, leading to conformational changes that trigger intracellular signaling pathways, including the recruitment of β-arrestin 2 acs.orgresearchgate.net.
The finding that this compound shows weak activity and signs of antagonism in β-arrestin 2 recruitment assays suggests that its interaction with CB1 and CB2 receptors differs significantly from that of potent full agonists researchgate.netnih.govresearchgate.netcolab.ws. This could be due to lower binding affinity, different binding pose, or an inability to induce the full conformational change required for robust G protein coupling and β-arrestin 2 recruitment. Comparative studies on other SCRAs have indicated that subtle structural variations, such as substitutions on the core or changes in the linker region, can significantly impact receptor affinity, potency, and efficacy service.gov.uknih.govresearchgate.net. While detailed structural-activity relationship studies specifically for this compound were not extensively described in the provided information, its unique acetamide linker with the methylene spacer likely plays a role in its observed pharmacological profile compared to SCRAs with different linker or core structures.
Comparative Analysis of this compound's Receptor Activity with Other SCRAs
Comparative analysis places this compound's receptor activity in the context of other synthetic cannabinoid receptor agonists. Unlike many SCRAs that act as potent full agonists at CB1 and CB2 receptors, this compound has demonstrated only weak activity and signs of antagonism in in vitro β-arrestin 2 recruitment assays researchgate.netnih.govresearchgate.netcolab.ws. This contrasts with compounds like JWH-018 or CP 55,940, which are known to be potent agonists at cannabinoid receptors ugent.benih.gov.
Metabolic Pathways and Biotransformation of Ch Piata
In Vitro Metabolic Studies Using Hepatic Models
In vitro metabolic studies utilizing hepatic models are crucial for understanding the biotransformation of compounds like CH-Piata. These models, such as pooled human liver microsomes (pHLM) and HepG2 cells, provide controlled environments to investigate metabolic pathways and identify potential metabolites. colab.wsnih.govresearchgate.netresearchgate.netoup.com Both pHLM assays and HepG2-cell based metabolic investigations have been employed to study the metabolism of this compound. colab.wsnih.govresearchgate.netresearchgate.netoup.com These in vitro methods, sometimes complemented by in silico prediction tools, have proven suitable for predicting this compound metabolites. colab.wsnih.govresearchgate.netresearchgate.netoup.com
Pooled Human Liver Microsome (pHLM) Assays
Pooled human liver microsome (pHLM) assays are a widely used in vitro model for studying drug metabolism, particularly Phase I reactions catalyzed by cytochrome P450 enzymes. Studies using pHLM incubations with this compound have identified several metabolites, with oxidative biotransformations being dominant. nih.govresearchgate.netugent.beeuropa.eu One study reported identifying eight metabolites through HLM incubations. nih.govresearchgate.netugent.beeuropa.eu Another study using pHLM assays found 15 metabolites. researchgate.net Research indicates that pHLM incubations can be more effective for metabolite prediction in forensic toxicology compared to HepG2 cells, considering effort and costs. colab.wsnih.govresearchgate.netresearchgate.netoup.comtu-dresden.de
HepG2-Cell Based Metabolic Investigations
HepG2 cells, a human liver carcinoma cell line, are another in vitro model used for metabolic investigations. colab.wsnih.govresearchgate.netresearchgate.netoup.com These cells retain many of the metabolic functions of primary hepatocytes, making them suitable for studying drug biotransformation. HepG2-cell based metabolic investigations have been conducted alongside pHLM assays to elucidate the metabolic fate of this compound. colab.wsnih.govresearchgate.netresearchgate.netoup.comtu-dresden.de While both models are useful, comparisons suggest pHLM assays might be more effective for metabolite prediction in certain applications. colab.wsnih.govresearchgate.netresearchgate.netoup.comtu-dresden.de
Identification and Characterization of Phase I Metabolites
This compound undergoes significant Phase I metabolism, resulting in the formation of various metabolites through oxidative processes. colab.wsnih.govresearchgate.netresearchgate.netoup.com A total of 44 Phase I metabolites were detected in one comprehensive analysis, encompassing both in vivo and in vitro findings. oup.com Key Phase I metabolic pathways identified include hydroxylation, carboxylic acid formation, and potentially N-propionic acid metabolite formation. colab.wsnih.govresearchgate.netresearchgate.netoup.com These metabolites serve as important targets for confirming this compound use. colab.wsnih.govresearchgate.netresearchgate.netoup.com
Monohydroxylation at Indole (B1671886) Core and Acetamide (B32628) Linker
Monohydroxylation is a primary metabolic transformation of this compound. This process involves the addition of a hydroxyl group to the parent compound. Studies have identified monohydroxylation occurring at different sites, including the indole core and the methylene (B1212753) spacer of the acetamide linker. colab.wsnih.govresearchgate.netresearchgate.netoup.com These monohydroxylated metabolites are considered reliable markers for substance intake. colab.wsnih.govresearchgate.netresearchgate.netoup.com For example, monohydroxylation at the indole core or the methylene spacer of the acetamide linker is represented by metabolite M1.8. colab.wsnih.govresearchgate.netresearchgate.netoup.com One pHLM assay specifically yielded seven monohydroxylated metabolites. researchgate.net
Carboxylic Acid Formation at N-Pentyl Side Chain
Another significant Phase I metabolic pathway of this compound is the formation of a carboxylic acid group, primarily occurring at the N-pentyl side chain. colab.wsnih.govresearchgate.netresearchgate.netoup.com This metabolic step results in a carboxylic acid metabolite, which is also considered a reliable marker for this compound consumption. colab.wsnih.govresearchgate.netresearchgate.netoup.com This metabolite is often referred to as the N-pentanoic acid metabolite. nih.gov PubChem lists the this compound N-pentanoic acid metabolite with CID 172874722. nih.gov This carboxylic acid formation at the N-pentyl side chain is represented by metabolite M3.1. colab.wsnih.govresearchgate.netresearchgate.netoup.com
N-Propionic Acid Metabolite Formation
Degradation of the carboxylic acid metabolite formed at the N-pentyl side chain can lead to the tentative identification of an N-propionic acid metabolite. colab.wsnih.govresearchgate.netresearchgate.netoup.com This metabolite is suggested as a reliable marker for substance intake, although it could not be confirmed in the in vitro assays due to involving multiple consecutive metabolic reactions. colab.wsnih.govresearchgate.netresearchgate.netoup.comtu-dresden.de This tentatively identified N-propionic acid metabolite is represented as M5.1. colab.wsnih.govresearchgate.netresearchgate.netoup.comtu-dresden.de
Summary of Key Phase I Metabolites
| Metabolite Type | Site of Metabolism | Representative Metabolite ID | Detection in In Vitro Assays |
| Monohydroxylation | Indole core or acetamide linker | M1.8 | Confirmed |
| Carboxylic Acid Formation | N-pentyl side chain | M3.1 | Confirmed |
| N-Propionic Acid Metabolite (tentatively identified) | Degradation of carboxylic acid met. | M5.1 | Not confirmed in vitro |
Note: Metabolite IDs (M numbers) are based on findings from the cited research, used for identification and comparison across studies.
Role of In Silico Prediction Tools in Metabolite Identification (e.g., GLORYx freeware)
In silico prediction tools play a crucial role in modern drug discovery, development, and toxicology by providing rapid and cost-effective methods to anticipate how a chemical compound might be metabolized in biological systems. These tools leverage computational algorithms and vast databases of known metabolic transformations to predict potential sites of metabolism (SoMs) and the structures of resulting metabolites. cambridgemedchemconsulting.comcreative-biolabs.comlhasalimited.orgmdpi.comresearchgate.netoptibrium.com This is particularly valuable in the early stages of research, allowing scientists to gain insights into potential metabolic pathways before conducting extensive experimental studies. lhasalimited.orgmdpi.comresearchgate.net
One such tool is GLORYx, a freely available software that predicts phase I and phase II metabolites based on site of metabolism prediction combined with sets of reaction rules encoding metabolic reactions. github.comacs.orgnih.govunivie.ac.at GLORYx utilizes the FAME 3 method for SoM prediction, which employs machine learning models trained on metabolic data. github.comacs.orgnih.gov The predicted SoM probabilities are then used to score and rank the potential metabolites. acs.orgnih.govacs.org This approach allows GLORYx to cover a wide variety of phase 1 and phase 2 metabolic reactions. acs.orgunivie.ac.at
Other in silico tools also contribute to metabolite prediction using various approaches, including knowledge-based expert systems, machine learning, and quantum mechanical simulations. cambridgemedchemconsulting.comlhasalimited.orgoptibrium.comresearchgate.netacdlabs.com These tools can predict SoMs, metabolite structures, and even metabolic pharmacokinetics. mdpi.comresearchgate.net Examples include BioTransformer, Meteor, TIMES, QSAR Toolbox, MetaSite, StarDrop, Semeta, and MetaSense. cambridgemedchemconsulting.comoptibrium.comresearchgate.netacdlabs.comnih.gov
The process typically involves inputting the chemical structure of the parent compound (e.g., this compound) into the software. The tool then identifies potential sites where metabolic enzymes are likely to act (Phase I reactions like oxidation, reduction, or hydrolysis) and where conjugation reactions might occur (Phase II reactions like glucuronidation or sulfation). cambridgemedchemconsulting.comacs.orgnih.govunivie.ac.atresearchgate.net Based on these predicted SoMs and a library of metabolic reaction rules, the software generates a list of potential metabolites. cambridgemedchemconsulting.comacs.orgnih.govunivie.ac.at
While in silico tools offer significant advantages in terms of speed and cost, it is important to note that their predictions are based on existing data and algorithms and may not always be perfectly accurate for novel compounds or complex metabolic pathways. researchgate.net Experimental validation using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is often necessary to confirm the predicted metabolites and identify those actually formed in biological systems. nih.govpremierbiosoft.comnumberanalytics.comwaters.comsciex.com
A hypothetical output from an in silico prediction tool like GLORYx for a compound like this compound might include a table listing predicted metabolites, their proposed chemical structures, the type of metabolic reaction predicted to form them (e.g., aromatic hydroxylation, N-glucuronidation), and a confidence score or probability for each prediction.
| Predicted Metabolite | Proposed Structure (Hypothetical) | Predicted Reaction Type | Confidence Score |
| This compound Metabolite 1 | [Hypothetical Structure 1] | Aromatic Hydroxylation | 0.85 |
| This compound Metabolite 2 | [Hypothetical Structure 2] | N-Glucuronidation | 0.72 |
| This compound Metabolite 3 | [Hypothetical Structure 3] | Aliphatic Oxidation | 0.68 |
Note: The structures and scores in this table are purely hypothetical for illustrative purposes.
Significance of Metabolite Profiling for Research and Forensic Applications
Metabolite profiling, the comprehensive analysis of small molecules (metabolites) in biological systems, is a critical aspect of both research and forensic science. numberanalytics.commdpi.comnih.govresearchgate.net It provides valuable insights into the biochemical transformations that a compound undergoes, which is essential for understanding its fate, activity, and potential toxicity. lhasalimited.orgevotec.comwuxiapptec.comcam.ac.uk
In research, particularly in drug discovery and development, metabolite profiling helps in identifying metabolic hotspots within a molecule, guiding the design of compounds with improved metabolic stability and pharmacokinetic properties. lhasalimited.orgwuxiapptec.com Understanding the metabolic pathways of a drug candidate allows researchers to predict potential drug-drug interactions and anticipate safety concerns arising from the formation of active or toxic metabolites. lhasalimited.orgevotec.comwuxiapptec.comcam.ac.uk Early identification of metabolites in preclinical studies is crucial for assessing the suitability of animal models for toxicological evaluations and ensuring that human metabolites are adequately covered in safety assessments. evotec.com
Metabolite profiling also plays a significant role in forensic applications. In forensic toxicology, identifying and quantifying the metabolites of drugs of abuse or toxic substances is often crucial for confirming exposure, determining the time of exposure, and interpreting the pharmacological effect at the time of sampling. mdpi.comnih.govresearchgate.net Many psychoactive substances are rapidly metabolized, and detecting their metabolites can extend the detection window, making it possible to confirm substance use even when the parent compound is no longer detectable. mdpi.com Metabolite profiling can also aid in the identification of new psychoactive substances (NPS) by providing clues about their biotransformation. mdpi.comnih.gov
Furthermore, metabolite profiling can be applied in crime scene investigations and evidence analysis by analyzing biological fluids to gain insights into the circumstances surrounding an event, such as identifying biomarkers for stress or trauma. numberanalytics.com In doping control, analyzing metabolite concentrations can help identify biomarkers for the use of performance-enhancing substances. numberanalytics.com
The process of metabolite profiling typically involves sample collection and preparation, followed by analytical measurements using techniques such as LC-MS or gas chromatography-mass spectrometry (GC-MS). numberanalytics.comnih.gov The resulting data is then analyzed using statistical and bioinformatic tools to identify and characterize the metabolites. numberanalytics.comnih.gov The combination of in silico prediction tools and experimental metabolite profiling techniques enhances the ability to identify and understand the metabolic fate of compounds like this compound. nih.gov
Metabolite profiling data can be presented in various formats, including tables listing identified metabolites, their retention times in chromatographic analysis, mass spectral data (m/z values and fragmentation patterns), and proposed structures. The relative abundance of different metabolites can also be quantified and presented, for example, showing the percentage of the parent compound converted to each metabolite over time or in different biological matrices.
| Identified Metabolite | Retention Time (min) | m/z [M+H]+ | Proposed Structure | Relative Abundance (%) |
| This compound | 5.2 | [Parent Compound m/z] | [Parent Structure] | 45 |
| This compound Metabolite A | 3.1 | [Metabolite A m/z] | [Proposed Structure A] | 30 |
| This compound Metabolite B | 6.5 | [Metabolite B m/z] | [Proposed Structure B] | 15 |
| This compound Metabolite C | 4.8 | [Metabolite C m/z] | [Proposed Structure C] | 10 |
Note: The data in this table is purely hypothetical for illustrative purposes, representing potential experimental findings from metabolite profiling of this compound.
Metabolite profiling, supported by in silico prediction, is therefore an indispensable tool in both advancing our understanding of how chemical compounds interact with biological systems in research settings and providing crucial evidence and insights in forensic investigations.
Advanced Analytical Methodologies for Detection and Characterization in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic techniques play a vital role in separating CH-Piata and its related compounds from complex research matrices before detection. This separation is essential to reduce matrix interference and enable accurate identification and quantification. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully applied in the analysis of this compound. google.comuni.lu
Gas Chromatography (GC)
Gas chromatography, typically coupled with mass spectrometry (GC-MS), has been employed for the structural characterization and analysis of this compound, particularly in seized materials. uni.lu GC-MS provides valuable information through electron ionization (EI) mass spectra, which can be compared to spectral libraries or reference standards for identification. uni.lu
One reported GC-MS method utilized an Agilent 5975 Series GC/MSD system with an Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm). Helium was used as the carrier gas at a flow rate of 1.46 mL/min. The injection port temperature was set to 265 °C, the transfer line to 300 °C, the MS source to 230 °C, and the MS quadrupole to 150 °C. A splitless injection of 1 µL was used. The oven program started at 50 °C for 0 minutes, increasing at 30 °C/min to 340 °C, and held for 2.3 minutes. The mass scan range was 40-550 m/z with a threshold of 250. Under these conditions, this compound exhibited a retention time of approximately 7.74 minutes. Analysis of a reference material confirmed the identification based on retention time and mass spectral data.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.46 mL/min |
| Injection Port Temp | 265 °C |
| Transfer Line Temp | 300 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (0 min), 30 °C/min to 340 °C (2.3 min) |
| Mass Scan Range | 40-550 m/z |
| Retention Time | ~7.74 min |
Liquid Chromatography (LC)
Liquid chromatography is frequently coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS-MS) for the analysis of this compound and its metabolites in various research matrices, including urine, serum, and samples from in vitro metabolism studies. nih.govnih.govgoogle.com LC's versatility in handling a wider range of compounds, including more polar metabolites, makes it highly suitable for biological sample analysis.
A reported LC method coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) used a Shimadzu Nexera XR UHPLC system with a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm). The mobile phase consisted of (A) 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and (B) methanol/acetonitrile (50:50). A gradient elution was employed, starting at 95% A and 5% B, changing to 5% A and 95% B over 13 minutes, and returning to 95% A and 5% B at 15.5 minutes. The flow rate was 0.4 mL/min. The autosampler temperature was maintained at 15 °C and the column oven at 30 °C. A 10 µL injection volume was used. Under these conditions, this compound had a retention time of approximately 10.07 minutes.
Table 2: Representative LC-QTOF-MS Parameters for this compound Analysis
| Parameter | Value |
| Instrument | Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium formate (pH 3.0) |
| Mobile Phase B | Methanol/acetonitrile (50:50) |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; Gradient to 5% A, 95% B over 13 min; Return to 95% A, 5% B at 15.5 min |
| Autosampler Temp | 15 °C |
| Column Oven Temp | 30 °C |
| Injection Volume | 10 µL |
| Retention Time | ~10.07 min |
High-Resolution Mass Spectrometry for Comprehensive Profiling
High-resolution mass spectrometry (HRMS) techniques, often coupled with LC, are indispensable for the comprehensive profiling of this compound and its metabolites. nih.govnih.govgoogle.comuni.lu HRMS provides accurate mass measurements, which are crucial for determining elemental compositions and identifying unknown compounds, including metabolites.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), frequently used in conjunction with LC (LC-QTOF-MS), offers high mass accuracy and the ability to perform fragmentation, providing detailed structural information. nih.govnih.govuni.lu LC-qToF-MS has been used to analyze authentic urine specimens and in vitro metabolites of this compound. nih.govnih.gov
In a reported LC-QTOF-MS method, a Sciex TripleTOF® 5600+ instrument was used. The QTOF parameters included a TOF MS scan range of 100-510 Da. SWATH® acquisition with 27 windows was used for precursor isolation, and fragmentation was performed with a collision energy spread of 35±15 eV. The MS/MS scan range was 50-510 Da. This technique allowed for the positive identification of this compound based on retention time and accurate mass spectral data.
Triple Quadrupole Tandem Mass Spectrometry (LC-MS-MS)
Triple Quadrupole Tandem Mass Spectrometry (LC-MS-MS) is a widely used technique for the targeted detection and quantification of this compound and its known metabolites in biological matrices like urine and serum. nih.govnih.govgoogle.com LC-MS-MS offers high sensitivity and selectivity through the use of multiple stages of mass analysis and fragmentation (MS/MS). This allows for the confident identification of analytes by monitoring specific precursor-product ion transitions. Studies investigating the metabolism of this compound have utilized LC-MS-MS to identify metabolites formed primarily through mono- and dihydroxylation, as well as carboxylic acid formation and degradation products, in urine and serum samples. nih.govnih.govgoogle.com
Spectroscopic Confirmation in Complex Samples
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy, provide complementary structural information that can confirm the identity of this compound, particularly when analyzing seized materials or purified samples. nih.govuni.lu While often requiring more sample quantity and purification compared to mass spectrometry, these techniques offer detailed insights into the molecular structure, including the arrangement of atoms and functional groups. NMR spectroscopy provides information about the carbon-hydrogen framework and connectivity, while FT-IR spectroscopy identifies functional groups present in the molecule. The combination of chromatographic separation, mass spectrometric analysis (both HRMS and tandem MS), and spectroscopic confirmation provides a robust analytical approach for the unequivocal identification and characterization of this compound in various research contexts. uni.lu
Development and Validation of Analytical Methods for Research Samples (e.g., seized materials, in vitro incubations)
The emergence of novel synthetic cannabinoids like this compound presents ongoing challenges for forensic and research laboratories, necessitating the development and validation of robust analytical methodologies for their detection and characterization in various matrices, including seized materials and biological samples from in vitro studies. These methods are crucial for identifying new compounds, understanding their metabolic profiles, and providing evidential support in forensic investigations.
Analytical characterization of this compound in seized materials has primarily utilized spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-high-resolution mass spectrometry (LC-HRMS), and nuclear magnetic resonance (NMR) spectroscopy have been employed for the structural elucidation and confirmation of this compound in these samples. researchgate.netresearchgate.netnih.govcolab.ws
Specific parameters for GC-MS analysis of this compound in seized material have been reported. Analysis performed on an Agilent 5975 Series GC/MSD System equipped with an Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) utilized Helium as the carrier gas at a flow rate of 1.46 mL/min. cfsre.org The injection port temperature was maintained at 265 °C, the transfer line at 300 °C, the MS source at 230 °C, and the MS quadrupole at 150 °C. cfsre.org The oven program started at 50 °C for 0 min, increasing at 30 °C/min to 340 °C for 2.3 min. cfsre.org A splitless injection of 1 µL was used. cfsre.org The mass scan range for MS parameters was 40-550 m/z with a threshold of 250. cfsre.org Under these conditions, this compound exhibited a retention time of 7.74 minutes. cfsre.org Electron ionization (70 eV) mass spectrometry of this compound shows a molecular ion at m/z 326, with a base peak fragment at m/z 200, and other main fragments at m/z 144 and m/z 130. researchgate.net
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has also been applied for the analysis of this compound. Using a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm), the analysis involved a mobile phase with Ammonium formate (10 mM, pH 3.0). cfsre.org The gradient started at 95% mobile phase A and 5% mobile phase B, transitioning to 5% A and 95% B over 13 minutes, and returning to 95% A and 5% B at 15.5 minutes. cfsre.org The autosampler temperature was set at 15 °C. cfsre.org A 10 µL injection volume was used. cfsre.org QTOF parameters included a TOF MS scan range of 100-510 Da. cfsre.org The retention time for this compound by LC-QTOF was observed at 10.07 minutes. cfsre.org
Reference materials are critical for the positive identification of this compound in seized samples through comparison of retention times and mass spectral data with those of the reference standard. cfsre.org
In the realm of research, particularly in vitro metabolism studies, analytical methods focus on identifying and characterizing the transformation products of this compound. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS-MS) and LC-MS-MS have been extensively used to investigate this compound metabolites in matrices such as pooled human liver microsomes (pHLM) and HepG2 cells, as well as in urine and serum samples. colab.wsnih.govresearchgate.netoup.comtu-dresden.de LC-QTOF-MS has also been utilized for metabolite studies following human liver microsome incubations. researchgate.net
In vitro studies have revealed that this compound undergoes extensive metabolism, primarily through phase I biotransformations such as mono- and dihydroxylation. colab.wsnih.govresearchgate.netoup.comtu-dresden.deresearchgate.net Other observed metabolic pathways include carboxylic acid formation at the N-pentyl side chain and degradation leading to a tentatively identified N-propionic acid metabolite. colab.wsnih.govresearchgate.netoup.comtu-dresden.deresearchgate.net Ketone formation was also identified as a metabolic pathway in human liver microsome incubations. nih.gov
Several metabolites have been suggested as reliable markers for this compound intake in biological samples. These include monohydroxylation products at the indole (B1671886) core or the methylene (B1212753) spacer of the acetamide (B32628) linker (e.g., M1.8), carboxylic acid formation at the N-pentyl side chain (e.g., M3.1), and the N-propionic acid metabolite (e.g., M5.1). colab.wsnih.govresearchgate.netoup.comtu-dresden.deresearchgate.net The N-propionic acid metabolite, however, was not consistently confirmed in all in vitro assays, suggesting it may involve multiple consecutive metabolic reactions. colab.wsnih.govoup.comtu-dresden.deresearchgate.net this compound parent compound has been detected in blood samples but is typically not found in urine. colab.wsnih.govoup.comtu-dresden.deresearchgate.net
Both in vitro models (pHLM and HepG2 cells) and in silico prediction tools like GLORYx have proven useful for predicting this compound metabolites. colab.wsnih.govresearchgate.netoup.comtu-dresden.deresearchgate.net Pooled human liver microsome incubations are considered more effective for metabolite prediction in forensic toxicology compared to HepG2 cells. colab.wsnih.govoup.comtu-dresden.deresearchgate.net
Here are some details on analytical parameters and metabolite findings:
Table 1: Summary of Reported GC-MS Parameters for this compound
| Parameter | Value | Source |
| Instrument | Agilent 5975 Series GC/MSD System | cfsre.org |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | cfsre.org |
| Carrier Gas | Helium | cfsre.org |
| Carrier Gas Flow | 1.46 mL/min | cfsre.org |
| Injection Port Temp | 265 °C | cfsre.org |
| Transfer Line Temp | 300 °C | cfsre.org |
| MS Source Temp | 230 °C | cfsre.org |
| MS Quad Temp | 150 °C | cfsre.org |
| Oven Program | 50 °C (0 min), 30 °C/min to 340 °C (2.3 min) | cfsre.org |
| Injection Type | Splitless | cfsre.org |
| Injection Volume | 1 µL | cfsre.org |
| MS Scan Range | 40-550 m/z | cfsre.org |
| MS Threshold | 250 | cfsre.org |
| Retention Time | 7.74 min | cfsre.org |
| Molecular Ion | m/z 326 | researchgate.net |
| Base Peak Fragment | m/z 200 | researchgate.net |
| Main Fragments | m/z 144, 130 | researchgate.net |
Table 2: Summary of Reported LC-QTOF-MS Parameters for this compound
| Parameter | Value | Source |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | cfsre.org |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) | cfsre.org |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min | cfsre.org |
| Autosampler Temp | 15 °C | cfsre.org |
| Injection Volume | 10 µL | cfsre.org |
| TOF MS Scan Range | 100-510 Da | cfsre.org |
| Retention Time | 10.07 min | cfsre.org |
Table 3: Selected this compound Metabolites and Suggested Relevance
| Metabolite Type | Formation Pathway | Suggested as Marker? | Notes | Source | PubChem CID |
| Monohydroxylation (e.g., at indole or methylene) | Phase I (Oxidation) | Yes | Reliable marker in urine and serum. | colab.wsnih.govoup.comtu-dresden.de | - |
| Dihydroxylation | Phase I (Oxidation) | - | Primary metabolic pathway. | colab.wsnih.govoup.comtu-dresden.de | - |
| Carboxylic Acid (at N-pentyl side chain) | Phase I (Oxidation) | Yes | Reliable marker in urine and serum. | colab.wsnih.govoup.comtu-dresden.de | 172874722 |
| N-propionic acid metabolite (tentative) | Degradation | Yes | Suggested marker, but not confirmed in all in vitro assays. | colab.wsnih.govoup.comtu-dresden.de | - |
| Ketone formation | Phase I (Oxidation/Dehydrogenation) | - | Observed in in vitro human liver microsome incubations. | nih.gov | - |
| CP9 (hydroxylated at the pentane) | Phase I (Hydroxylation) | Yes | Among the most abundant metabolites in HLM incubations, recommended for urinalysis. | nih.gov | - |
These analytical methodologies and the identification of key metabolites are vital for the ongoing monitoring and understanding of this compound in both forensic casework and research settings.
Structure Activity Relationship Sar Studies and Analogue Design
Impact of the Acetamide (B32628) Linker on Receptor Affinity and Efficacy
CH-Piata is characterized by an acetamide linker, which is a relatively new feature in synthetic cannabinoid structures compared to the more traditional carboxamide linker researchgate.netbath.ac.uk. This acetamide linker includes an additional methylene (B1212753) spacer between the indole (B1671886) core and the carbonyl component of the linker europa.euresearchgate.net. The recent change from the carboxamide to an acetamide linker scaffold in SCRAs is interpreted as an attempt to circumvent legal regulations tu-dresden.decolab.ws.
Studies evaluating the intrinsic in vitro cannabinoid receptor activation potential of this compound have shown weak activity at both CB1 and CB2 receptors, with some indications of antagonism europa.eucolab.wsresearchgate.net. This suggests that the acetamide linker, in the context of the this compound structure, may influence the compound's interaction with cannabinoid receptors, potentially leading to lower affinity and efficacy compared to some other SCRA classes researchgate.netservice.gov.uk. However, it is important to note that some 1- or 6- substituted derivatives of indole-3-carboxamide analogues have shown lower affinities for CB1 and CB2 receptors compared to their parent compounds service.gov.uk.
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design and synthesis of this compound analogues and derivatives are driven by the need to understand the SAR of this new structural class and to identify potential metabolites or related compounds that may emerge on the illicit market colab.wsresearchgate.net. The synthesis of SCRAs typically involves the N-alkylation of an indole or indazole core, followed by the introduction of a linker and head group acs.org. In the case of this compound and its analogues with an acetamide linker, the synthesis would involve incorporating this specific linker structure.
Studies have investigated the metabolism of this compound, identifying several metabolites formed primarily through oxidative biotransformations, such as monohydroxylation at the indole core or the methylene spacer of the acetamide linker, and carboxylic acid formation at the N-pentyl side chain tu-dresden.deresearchgate.netnih.gov. The identification and characterization of these metabolites are important for forensic toxicology and understanding the metabolic fate of this compound tu-dresden.deresearchgate.netnih.gov.
Investigating the Influence of Substituent Modifications on Pharmacological Activity
Substituent modifications on the core structure, linker, or tail group of synthetic cannabinoids can significantly influence their pharmacological activity uni-freiburg.de. While specific detailed data on systematic substituent modifications of this compound are limited in the provided search results, general principles from SAR studies on other indole and indazole SCRAs can be applied.
For instance, studies on chloroindole analogues of MDMB-CHMICA, another synthetic cannabinoid with an indole core, have shown that the position of halogen substituents on the indole ring can affect CB1 receptor binding affinity nih.govmdpi.comresearchgate.net. Chlorination at positions 4 and 5 of the indole core reduced binding affinity, while chlorination at positions 2, 6, and 7 largely retained binding affinity compared to the parent compound nih.govmdpi.comresearchgate.net. This highlights the sensitivity of receptor interaction to the position and nature of substituents on the core structure.
Similarly, modifications to the tail group have been shown to influence activity. For example, in a series of adamantyl-indole and indazole SCRAs, various cyclic and benzylic substituents on the nitrogen atom of the core were examined acs.org. These modifications, along with variations in the core structure (indole, indazole, or 7-azaindole), contributed to differences in potency and efficacy at CB1 and CB2 receptors acs.org.
Comparative SAR Analysis with Other Indole and Indazole SCRAs
This compound belongs to the class of indole-based SCRAs with an acetamide linker europa.euresearchgate.net. Comparing its SAR with other indole and indazole SCRAs, particularly those with different linker types (e.g., carboxamide) and head groups, provides valuable insights into the impact of structural variations on activity caymanchem.comeuropa.eudrugsandalcohol.iecolab.wsuni-freiburg.deresearchgate.netugent.beacs.org.
Generally, indazole-cored SCRAs have shown higher potency at CB1 receptors compared to their indole counterparts in some studies acs.orgacs.orgresearchgate.net. For example, a comparison of the indole analogue AB-PICA and the indazole analogue AB-PINACA showed increased potency for the latter at CB1 researchgate.net. However, efficacy can be similar between indole and indazole compounds with near or full agonist activity observed acs.org.
Further comparative SAR analysis would involve systematically synthesizing and evaluating a series of analogues where the core, linker, and head group are systematically varied to understand the specific contribution of each structural element to receptor binding and functional activity.
Illustrative Data Table (Based on general trends observed in SCRA SAR, not specific this compound data unless available):
| Compound Class (Core-Linker) | Example Compound | Core | Linker | Representative CB1 Potency (e.g., EC50) | Representative CB1 Efficacy (e.g., Emax) |
| Indole-Acetamide | This compound | Indole | Acetamide | Weak (e.g., >1000 nM) | Low/Antagonistic |
| Indole-Carboxamide | AB-PICA | Indole | Carboxamide | Moderate (e.g., ~12 nM) | High |
| Indazole-Carboxamide | AB-PINACA | Indazole | Carboxamide | High (e.g., ~1.2 nM) | High |
Theoretical and Computational Chemistry Approaches
In Silico Prediction of Metabolic Pathways
In silico methods have been effectively employed to predict the metabolic fate of CH-Piata. Tools such as GLORYx freeware have assisted in the identification and formation of its metabolites nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.demdpi-res.comuni.lu. This computational approach is particularly advantageous when reference material for metabolites is unavailable nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.de.
Studies investigating this compound's metabolism using both in vitro models (like pooled human liver microsomes (pHLM) assays and HepG2 cells) and in silico prediction have shown that this compound undergoes extensive metabolism, primarily through mono- and dihydroxylation nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.demdpi-res.com. Key metabolic transformations predicted and observed include monohydroxylation at the indole (B1671886) core or the methylene (B1212753) spacer of the acetamide (B32628) linker, carboxylic acid formation at the N-pentyl side chain, and degradation leading to a tentatively identified N-propionic acid metabolite nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.demdpi-res.com. These predicted phase I metabolites serve as reliable urinary targets for confirming this compound exposure nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.de.
While both in vitro assays and in silico tools proved suitable for predicting this compound metabolites, pHLM incubations were considered more effective for metabolite prediction in forensic toxicology when considering effort and costs nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.de. Nevertheless, the in silico approach remains a valuable tool, especially in the absence of reference standards nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.de.
An overview of the predicted and observed metabolic transformations of this compound is presented in the table below:
| Metabolic Transformation | Location on this compound Structure | Method of Identification (In Silico/In Vitro) | Suggested as Reliable Marker |
| Monohydroxylation | Indole core or methylene spacer | In Silico (GLORYx), In Vitro (pHLM, HepG2) | Yes |
| Dihydroxylation | Primarily observed | In Silico (GLORYx), In Vitro (pHLM, HepG2) | Not explicitly stated |
| Carboxylic acid formation | N-pentyl side chain | In Silico (GLORYx), In Vitro (pHLM, HepG2) | Yes |
| Degradation to N-propionic acid metabolite | From N-pentyl side chain transformation | In Silico (GLORYx), Tentatively In Vitro | Yes (suggested) |
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are computational techniques used to study the interaction between small molecules, such as this compound, and biological targets, particularly cannabinoid receptors (CB1 and CB2). These methods help to elucidate the molecular basis of ligand-receptor binding, function, and selectivity nih.gov.
In the broader context of synthetic cannabinoid receptor agonists, molecular docking studies have been employed to understand their interactions with CB1 and CB2 receptors nih.gov. These studies aim to reveal how structural features of SCRAs influence their binding affinity and efficacy at these receptors. While specific detailed molecular docking or dynamics simulation studies focused solely on this compound were not extensively detailed in the search results, the application of these techniques to SCRAs in general, within the same research contexts where this compound's metabolism and activity are discussed, underscores their relevance in characterizing the interaction profiles of compounds like this compound with cannabinoid receptors nih.gov. Such computational analyses can provide valuable insights into how this compound might bind to and activate or modulate these receptors at the molecular level.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful computational tools that can provide detailed information about the electronic structure, properties, and reactivity of molecules. These calculations are based on the principles of quantum mechanics and can help predict various molecular parameters.
In the field of SCRA analysis, quantum-chemistry-based calculations have been utilized. One specific application mentioned in the search results is the use of these calculations for distinguishing between endo- and exo-isomers of synthetic cannabinoids in mixtures based on their NMR spectra. While the search results did not provide specific details of quantum chemical calculations applied directly to predict the electronic structure or reactivity of this compound itself, the application of these methods within the broader research area concerning SCRAs, including studies that discuss this compound, indicates their potential utility in understanding the fundamental chemical properties that may influence its behavior and interactions.
Predictive Modeling for Novel SCRA Identification and Characterization
The emergence of new synthetic cannabinoids like this compound, often designed to circumvent existing regulations by incorporating novel structural scaffolds such as the acetamide linker, highlights the continuous challenge in identifying and characterizing these substances nih.govnih.govcfsre.orgcaymanchem.commdpi-res.com. Predictive modeling approaches are becoming increasingly important in this rapidly evolving landscape.
Predictive modeling for novel SCRA identification and characterization involves the use of computational techniques to forecast the potential activity, metabolism, and other relevant properties of newly synthesized or theoretically designed compounds. By analyzing the structural features of known SCRAs and their relationships with biological activity and metabolic fate, predictive models can help prioritize unknown or emerging substances for analytical and pharmacological investigation. The successful application of in silico tools for metabolism prediction of this compound exemplifies how computational methods contribute to the characterization of novel SCRAs nih.govnih.govcfsre.orgcaymanchem.comuni-goettingen.demdpi-res.com. The ongoing development and application of such predictive models are crucial for staying ahead of the emergence of new psychoactive substances and understanding their potential impact.
Emergence and Research Implications Within the Context of Legislative Control
Drivers for the Emergence of Novel SCRA Scaffolds (e.g., "Class-Wide" Bans)
The primary driver for the emergence of novel SCRA scaffolds is the implementation of legislative controls, particularly "class-wide" bans. Traditionally, many countries controlled substances by individually listing them in legal schedules. However, as clandestine laboratories rapidly synthesized minor structural variants to circumvent these lists, regulatory approaches have shifted towards more generalized controls based on common structural scaffolds. nih.govresearchgate.net
A notable example is the "class-wide" ban implemented in China in July 2021, which targeted SCRAs containing one of seven general core scaffolds, primarily focusing on indole (B1671886) and indazole carboxamide structures. nih.govcfsre.orgresearchgate.net While intended to curb the proliferation of new SCRAs, such bans inadvertently incentivize the synthesis of compounds with entirely new structural features that fall outside the defined controlled classes. researchgate.netesr.cri.nzeuropa.eu This includes the incorporation of distinct core and linker structures. esr.cri.nz The emergence of SCRAs with alternative cores, such as monocyclic pyrazoles or oxoindolines, and alternative linkers, such as the acetamide (B32628) linker found in CH-Piata, exemplifies this phenomenon. researchgate.net This constant structural modification is a direct response to legislative efforts, as manufacturers seek to evade detection and legal restrictions. colab.wsresearchgate.net
Analytical Challenges Posed by Continually Evolving SCRA Structures
The rapid and unpredictable evolution of SCRA structures presents significant analytical challenges for forensic and clinical laboratories. researchgate.netacs.orgnih.govbrjac.com.br Traditional targeted analytical methods, which rely on identifying specific known compounds based on reference standards or spectral libraries, are quickly rendered obsolete by the emergence of novel structures. nih.gov The lack of readily available reference materials for newly identified SCRAs is a major hurdle in their detection and identification. nih.govbrjac.com.br
Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for SCRA analysis. researchgate.netcfsre.orgcolab.wsresearchgate.net However, identifying entirely new compounds requires more comprehensive approaches, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. researchgate.net The structural diversity means that presumptive tests, often used for initial screening, may lack selectivity for the broad range of emerging SCRA structures. brjac.com.br Furthermore, the low concentrations at which some potent SCRAs are present in biological samples add another layer of complexity to their detection. nih.gov The development of analytical protocols often lags behind the appearance of new molecules on the market. brjac.com.brclinicallab.com
Role of Academic Research in Identifying and Characterizing New NPS
Academic research plays a critical role in the identification and characterization of new NPS, including novel SCRAs like this compound. Researchers in forensic science, toxicology, and analytical chemistry actively monitor the illicit drug market for emerging substances. esr.cri.nzcolab.wsnih.goveuropa.eu When a potentially new compound is encountered in seized materials or biological samples, academic laboratories undertake detailed analytical investigations to determine its chemical structure. researchgate.net
These investigations often involve a combination of advanced analytical techniques, such as GC-MS, LC-HRMS, and NMR spectroscopy, to elucidate the compound's exact molecular structure. researchgate.net In vitro studies, using models like human liver microsomes (HLM) or cell lines (e.g., HepG2), are conducted to investigate the metabolism of the new substance, identifying potential biomarkers for its consumption. researchgate.neteuropa.eucolab.wsresearchgate.net In silico prediction tools can also assist in anticipating metabolite formation. researchgate.netcolab.wsresearchgate.net This research provides vital data on the chemical properties and metabolic profiles of novel NPS, which is essential for developing targeted and non-targeted analytical methods for their detection in forensic and clinical settings. nih.govnih.gov Academic research also contributes to understanding the potential pharmacological activity of these new compounds through in vitro receptor binding and functional assays. esr.cri.nzeuropa.euresearchgate.netresearchgate.net
Contribution of this compound Research to Understanding SCRA Trends and Evolution
Research specifically focused on this compound has significantly contributed to understanding the current trends and evolution of the SCRA market, particularly in the context of legislative responses. This compound, identified as N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide, is noteworthy for featuring an acetamide linker scaffold, a departure from the more common carboxamide linker found in earlier generations of SCRAs. researchgate.neteuropa.eucolab.wsresearchgate.netnih.gov This structural change is interpreted as a tactic to circumvent existing legal regulations that specifically controlled carboxamide-based indole and indazole SCRAs. researchgate.netcolab.wsresearchgate.net
The identification of this compound, reported as the second acetamide-type SCRA detected in the EU, alongside other emerging acetamide-linked compounds like ADB-FUBIATA and CH-FUBIATA, highlights a clear trend in SCRA structural modification driven by legislative pressures. colab.wsresearchgate.netdrugsandalcohol.ie Research into this compound's metabolism has identified key phase I metabolites, such as monohydroxylation products and carboxylic acid derivatives, which serve as reliable targets for detecting this compound use in biological samples like urine and serum. researchgate.netcolab.wsresearchgate.netnih.govresearchgate.net
Studies on this compound's in vitro activity at cannabinoid receptors (CB1 and CB2) have provided initial insights into its potential pharmacological profile. europa.euresearchgate.netresearchgate.net While some research suggests weak activity at these receptors with signs of antagonism, indicating potentially limited harm compared to earlier, highly potent SCRAs, further toxicological data is needed for a complete assessment. esr.cri.nzeuropa.euresearchgate.netresearchgate.net The detection of this compound in seized materials in various regions, including the United States, Belgium, and Scottish prisons, underscores its emergence on the illicit market and the need for continued surveillance and research into novel SCRA structures. europa.euresearchgate.netsciprofiles.comojp.gov Research on this compound exemplifies how the study of individual novel compounds provides crucial data points for tracking the dynamic evolution of the SCRA landscape and informing public health and forensic responses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 160170398 |
| ADB-FUBIATA | 160170397 |
| CH-FUBIATA | 160170399 |
| ADB-FUBICA | 11702280 |
| MDA-19 (BZO-HEXOXIZID) | 145752500 |
| BZO-POXIZID | 160170395 |
| 5F-BZO-POXIZID | 160170396 |
| 5F-MDMB-PICA | 137587527 |
| Δ9-tetrahydrocannabinol (THC) | 6325 |
| CP55,940 | 10483 |
| ADB-BUTINACA | 139353133 |
| MDMB-BUTINACA | 139353134 |
| MDMB-4en-PINACA | 137813786 |
| MDMB-INACA | 139353135 |
| ADB-HEXINACA (ADB-HINACA) | 160170394 |
| AD-18 (ADB-FUBIATA or ADB-FUBIACA) | 160170397 |
| CH-PIACA (CHX-PIATA, CHX-PIACA) | 160170398 |
Data Table: this compound Metabolites Identified In Vitro
| Metabolite Designation (Proposed) | Primary Metabolic Reaction(s) | Detection in Biological Samples (Urine/Serum) |
| M1.8 | Mono- and Dihydroxylation | Suggested reliable marker |
| M3.1 | Carboxylic acid formation | Suggested reliable marker |
| M5.1 | Degradation to N-propionic acid | Suggested reliable marker (tentative) |
Note: This table summarizes key Phase I metabolites identified in in vitro studies. researchgate.netcolab.wsresearchgate.netnih.govresearchgate.net
Detailed Research Findings: this compound Metabolism
Research into the metabolism of this compound, utilizing in vitro models such as pooled human liver microsomes (pHLM) and HepG2 cells, alongside in silico prediction tools, has revealed that this compound undergoes extensive phase I metabolism. researchgate.netcolab.wsresearchgate.netnih.govresearchgate.net The primary metabolic pathways involve mono- and dihydroxylation. researchgate.netcolab.wsresearchgate.netresearchgate.net Specific metabolites suggested as reliable markers for this compound intake in urine and serum samples include those formed by monohydroxylation at the indole core or the methylene (B1212753) spacer of the acetamide linker (M1.8), carboxylic acid formation at the N-pentyl side chain (M3.1), and a tentatively identified N-propionic acid metabolite resulting from degradation (M5.1). researchgate.netcolab.wsresearchgate.netnih.govresearchgate.net While this compound itself could be detected in blood samples, it was not found in urine. researchgate.netcolab.wsresearchgate.netnih.gov Both in vitro assays and in silico tools demonstrated suitability for predicting this compound metabolites, with pHLM incubations appearing more effective for forensic toxicology purposes considering effort and costs. researchgate.netcolab.wsresearchgate.netnih.gov The identification of these metabolites is crucial for developing effective drug testing strategies.
Future Directions in Ch Piata and Scra Research
Exploration of Phase II Metabolism and Conjugate Formation
The metabolism of synthetic cannabinoids is a key area of research for identifying suitable biomarkers of exposure. While Phase I metabolic pathways, primarily oxidation, have been relatively well-studied for many SCRAs, the exploration of Phase II metabolism and conjugate formation is an ongoing area of focus. Phase II metabolism typically involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of metabolites, facilitating their excretion. caymanchem.comnih.gov
Studies on the metabolism of synthetic cannabinoids frequently utilize in vitro models, including pooled human liver microsomes (pHLM) and human hepatocytes, to identify metabolic pathways and elucidate metabolite structures. nih.govwikipedia.orgnih.govcaymanchem.comnih.govuni.luuni-goettingen.decfsre.org These models have demonstrated the formation of glucuronide and sulfate (B86663) conjugates for various SCRAs. nih.govuni.luuni-goettingen.de For instance, Phase II glucuronides have been identified for related compounds such as 5F-MDMB-PICA and 5F-MDMB-PINACA. nih.govcaymanchem.com
Research specifically investigating CH-Piata's metabolism has primarily highlighted Phase I transformations, such as mono- and dihydroxylation. nih.govcaymanchem.com While glucuronidation has been mentioned as a potential pathway for this compound, a comprehensive understanding of its Phase II metabolites and the extent of conjugate formation requires further dedicated research. nih.govcaymanchem.com In silico tools, such as GLORYx, can assist in predicting potential Phase II metabolites, guiding experimental investigations. caymanchem.comnih.govcaymanchem.com A thorough exploration of this compound's Phase II metabolism is essential for identifying long-lasting and abundant urinary biomarkers, which are critical for forensic and clinical toxicology. cfsre.org
Comprehensive Pharmacological Profiling across a Wider Range of Receptors
Synthetic cannabinoids are primarily known for their activity at the cannabinoid CB1 and CB2 receptors, often acting as potent full agonists. However, emerging research indicates that SCRAs may also interact with a wider range of off-target receptors, potentially contributing to their diverse and sometimes severe adverse effects.
Future pharmacological profiling of this compound and other novel SCRAs should extend beyond the canonical cannabinoid receptors to include a broader spectrum of targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters. Studies on other SCRAs have revealed activity in antagonist mode at various non-CB1/CB2 GPCR targets, including oxytocin (B344502) and chemokine receptors.
Preliminary investigations into this compound's activity at CB receptors have shown weak activity with indications of antagonism. This finding, while potentially distinct from the typical full agonism observed with many SCRAs, underscores the need for comprehensive pharmacological profiling to fully characterize this compound's interactions across a wide array of receptors. Such profiling is crucial for understanding the potential in vivo effects, toxicity, and abuse potential of this compound and its metabolites.
Development of Reference Materials for Novel Metabolites and Analogues
The rapid and continuous introduction of new synthetic cannabinoids presents a significant challenge for analytical laboratories globally. A major hurdle in the timely identification and quantification of these substances and their metabolites is the lack of readily available certified reference standards. cfsre.org
The development of comprehensive analytical methods for detecting novel SCRAs like this compound relies heavily on the availability of reference materials for both the parent compound and its significant metabolites. Without these standards, laboratories face delays in developing and validating detection methods, potentially leading to missed detections in forensic and clinical samples.
Future efforts must prioritize the proactive synthesis or biosynthesis of reference standards for newly identified SCRAs and their key metabolites. cfsre.org Research into the metabolic pathways of compounds like this compound is critical for identifying the most relevant metabolites to target for detection, thereby informing the development priorities for reference materials. cfsre.org Collaborative initiatives between research institutions and chemical synthesis laboratories are vital to expedite the availability of these essential analytical tools.
Advanced Analytical Methodologies for Trace Detection in Diverse Research Matrices
Effective monitoring and detection of synthetic cannabinoids require sophisticated analytical methodologies capable of identifying these compounds and their metabolites in various complex matrices, including biological fluids (blood, urine, oral fluid, hair) and seized materials (herbal blends, infused papers). nih.govcaymanchem.com
Current analytical techniques widely employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). However, the structural diversity and low concentrations of some SCRAs and their metabolites in biological samples necessitate the use of more advanced approaches for trace detection.
High-resolution mass spectrometry (HRMS), such as LC-HRMS/MS and LC-QTOF-MS, is increasingly valuable in SCRA analysis. nih.govuni.luuni-goettingen.de HRMS allows for non-targeted screening and retrospective data analysis, which is particularly advantageous for identifying previously uncharacterized new psychoactive substances and their metabolites without the immediate need for specific reference standards. Continued development and application of advanced mass spectrometric techniques, coupled with efficient sample preparation methods like solid-phase extraction (SPE), are crucial for improving the sensitivity and selectivity of SCRA detection in diverse matrices. Research into novel rapid detection methods, such as Raman spectroscopy for seized materials, also holds promise for future applications.
Collaborative Research Initiatives in Forensic and Academic Laboratories
Addressing the challenges posed by the dynamic landscape of synthetic cannabinoids requires close collaboration between forensic science laboratories, academic research institutions, and public health agencies. Collaborative research initiatives facilitate the sharing of expertise, resources, and data, leading to a more effective response to emerging substances.
Partnerships between forensic and academic laboratories are instrumental in accelerating the identification and characterization of new SCRAs like this compound, elucidating their metabolic pathways, and developing robust analytical methods for their detection. Programs like the Laboratories and Educators Alliance Program (LEAP) exemplify efforts to foster such collaborations, providing platforms for joint research projects, student training, and knowledge exchange.
International collaboration is also essential given the global nature of the new psychoactive substances market. Sharing information on newly identified compounds, their prevalence, and associated data across borders is critical for early warning systems and coordinated public health responses. Strengthening these collaborative networks is a key future direction in the ongoing effort to understand and mitigate the impact of synthetic cannabinoids.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CH-Piata’s molecular interactions?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In this compound (Population), how does varying solvent polarity (Intervention) compared to non-polar solvents (Comparison) affect crystallization yield (Outcome) over 24-hour periods (Time)?" This ensures specificity and alignment with experimental goals . Prioritize feasibility by assessing available resources (e.g., instrumentation, synthesis protocols) .
Q. What are the key considerations for designing experiments to synthesize this compound?
- Methodological Answer : Define critical parameters such as reaction temperature, catalyst type, and solvent purity. Follow guidelines for reproducibility: document all steps in detail, including deviations (e.g., unexpected exothermic reactions), and validate purity via NMR or HPLC . For novel compounds, provide spectral data and crystallographic evidence .
Q. How to conduct a literature review to identify gaps in this compound research?
- Methodological Answer : Use systematic review protocols:
Search databases (PubMed, SciFinder) with keywords: "this compound synthesis," "this compound applications," "this compound stability."
Filter results by relevance (last 10 years) and credibility (peer-reviewed journals, excluding non-specialized platforms like ) .
Map findings to identify understudied areas (e.g., this compound’s photodegradation pathways) .
Advanced Research Questions
Q. How to resolve contradictory data in this compound’s thermodynamic properties?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (e.g., controlled humidity, calibrated instruments) to isolate variables .
- Step 2 : Apply statistical tools (ANOVA, chi-square tests) to assess significance of discrepancies .
- Step 3 : Cross-validate with alternative techniques (e.g., compare DSC results with computational simulations using Gaussian software) .
Q. What cross-disciplinary methodologies can enhance this compound’s structural analysis?
- Methodological Answer : Integrate computational chemistry (DFT calculations for electron density mapping) with experimental data (XRD, FTIR). Use software like VASP or ORCA to model this compound’s lattice dynamics and correlate with observed spectroscopic peaks . Document code and parameters for reproducibility .
Q. How to validate this compound’s bioactivity claims in heterogeneous systems?
- Methodological Answer :
- In vitro : Use dose-response assays (e.g., IC50 measurements) with positive/negative controls. Account for solvent interference by testing this compound in multiple media (aqueous, DMSO) .
- In silico : Perform molecular docking studies (AutoDock Vina) to predict binding affinities against target proteins. Compare with experimental IC50 values to assess predictive accuracy .
Q. What strategies optimize analytical sensitivity for trace this compound detection?
- Methodological Answer :
- Technique Selection : Compare LC-MS/MS (high sensitivity, ~0.1 ppb) vs. UV-Vis (cost-effective but limited to ppm levels) .
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance cartridges to reduce matrix effects .
- Calibration : Employ internal standards (e.g., deuterated analogs) to correct for instrument drift .
Methodological Resources
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw datasets and instrument calibration logs .
- Ethical Compliance : Avoid speculative claims; cite primary sources for this compound’s reported properties .
- AI Integration : Use ChatGPT for literature summarization (e.g., "Summarize recent advances in this compound’s catalytic applications") but validate outputs against peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
